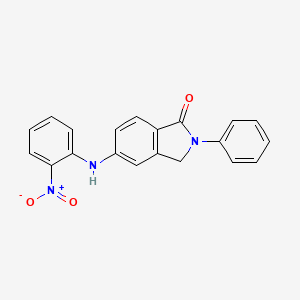
5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one is an organic compound that belongs to the class of isoindolinones This compound is characterized by the presence of a nitroaniline group attached to an isoindolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of 2-nitroaniline with a suitable isoindolinone precursor. One common method involves the condensation of 2-nitroaniline with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is often considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation: The compound can be oxidized to form quinone derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-(2-Aminoanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one.
Substitution: Various nitro or halogenated derivatives.
Oxidation: Quinone derivatives.
科学的研究の応用
5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
類似化合物との比較
Similar Compounds
5-Methyl-2-(2-nitroanilino)-3-thiophenecarbonitrile: Similar structure but with a thiophene ring instead of an isoindolinone core.
2-Nitroaniline: A simpler compound with a nitro group attached to an aniline ring.
Uniqueness
5-(2-Nitroanilino)-2-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its isoindolinone core, which imparts distinct chemical and biological properties
特性
CAS番号 |
918330-13-9 |
|---|---|
分子式 |
C20H15N3O3 |
分子量 |
345.4 g/mol |
IUPAC名 |
5-(2-nitroanilino)-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C20H15N3O3/c24-20-17-11-10-15(21-18-8-4-5-9-19(18)23(25)26)12-14(17)13-22(20)16-6-2-1-3-7-16/h1-12,21H,13H2 |
InChIキー |
RLVPKHPGHNGBAZ-UHFFFAOYSA-N |
正規SMILES |
C1C2=C(C=CC(=C2)NC3=CC=CC=C3[N+](=O)[O-])C(=O)N1C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


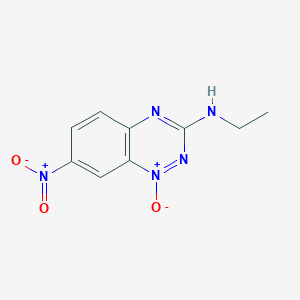
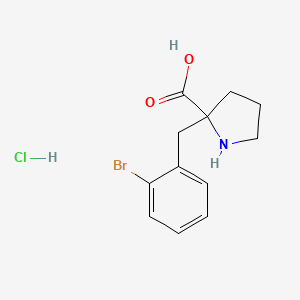
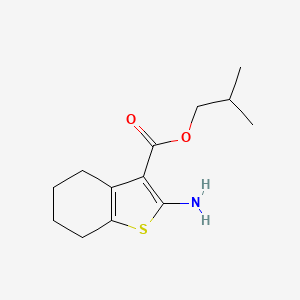
![2-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12628053.png)

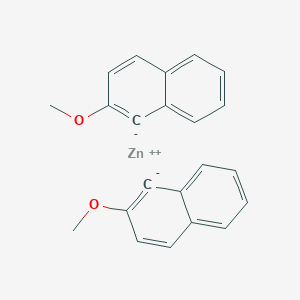
![4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride](/img/structure/B12628062.png)
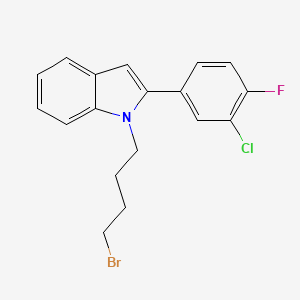
![3-(4-hydroxy-3-methoxyphenyl)-2,5-bis(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12628065.png)
![ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate](/img/structure/B12628070.png)


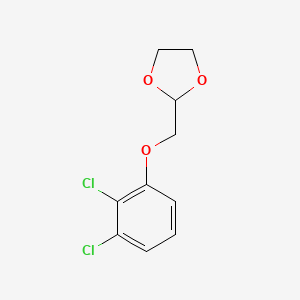
![1,4-Dioxaspiro[5.5]undecan-2-one](/img/structure/B12628107.png)
